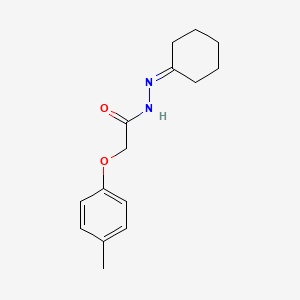![molecular formula C23H16ClNO2S2 B11694234 (5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694234.png)
(5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(5Z)-5-({3-[(4-クロロフェニル)メトキシ]フェニル}メチリデン)-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オン は、化学、生物学、医学などのさまざまな分野で潜在的な用途を持つ、複雑な有機分子です。この化合物は、チアゾリジンオン環、フェニル基、クロロフェニル基を含む独自の構造が特徴です。
準備方法
合成経路と反応条件
(5Z)-5-({3-[(4-クロロフェニル)メトキシ]フェニル}メチリデン)-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オン の合成は、通常、チアゾリジンオン環の形成とクロロフェニル基とフェニル基の導入を含む、複数のステップを伴います。合成に使用される一般的な試薬には、チオアミド、アルデヒド、クロロフェニル誘導体などがあります。反応条件は、通常、エタノールまたはメタノールなどの溶媒と、p-トルエンスルホン酸などの触媒の使用を伴います。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります。連続フローリアクターや自動合成システムなどの技術を使用して、効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
(5Z)-5-({3-[(4-クロロフェニル)メトキシ]フェニル}メチリデン)-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オン: は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、チアゾリジンオン環をチアゾリジン環に変換することができます。
置換: クロロフェニル基は、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: アミンまたはチオールなどの求核剤を塩基性条件下で使用することができます。
主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、チアゾリジン、および元の化合物の置換誘導体などがあります。
科学研究の用途
(5Z)-5-({3-[(4-クロロフェニル)メトキシ]フェニル}メチリデン)-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オン: には、いくつかの科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性、または生物学的経路の研究のためのプローブとして調査されています。
医学: 抗炎症作用や抗がん作用など、その潜在的な治療特性について研究されています。
産業: 特定の化学特性を持つ新素材の開発に使用されています。
科学的研究の応用
(5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
(5Z)-5-({3-[(4-クロロフェニル)メトキシ]フェニル}メチリデン)-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オン の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、活性部位に結合することにより酵素活性を阻害したり、結合部位と相互作用することにより受容体機能を調節したりする可能性があります。含まれる経路には、シグナル伝達、遺伝子発現、代謝プロセスなどがあります。
類似の化合物との比較
類似の化合物
- (5Z)-5-({3-[(4-クロロフェニル)メトキシ]フェニル}メチリデン)-3-フェニル-2-チオキソ-1,3-チアゾリジン-4-オン
- (5Z)-5-({3-[(4-クロロフェニル)メトキシ]フェニル}メチリデン)-3-フェニル-2-オキソ-1,3-チアゾリジン-4-オン
- (5Z)-5-({3-[(4-クロロフェニル)メトキシ]フェニル}メチリデン)-3-フェニル-2-イミノ-1,3-チアゾリジン-4-オン
独自性
(5Z)-5-({3-[(4-クロロフェニル)メトキシ]フェニル}メチリデン)-3-フェニル-2-スルファニリデン-1,3-チアゾリジン-4-オン の独自性は、その特定の構造的特徴、特にスルファニリデン基の存在にあり、これは、その類似体と比較して、異なる化学反応性と生物活性を与えます。
類似化合物との比較
Similar Compounds
- (5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-oxo-1,3-thiazolidin-4-one
- (5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-imino-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-({3-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific structural features, such as the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C23H16ClNO2S2 |
|---|---|
分子量 |
438.0 g/mol |
IUPAC名 |
(5Z)-5-[[3-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H16ClNO2S2/c24-18-11-9-16(10-12-18)15-27-20-8-4-5-17(13-20)14-21-22(26)25(23(28)29-21)19-6-2-1-3-7-19/h1-14H,15H2/b21-14- |
InChIキー |
PGOIKDCQCANWHK-STZFKDTASA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)/SC2=S |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694190.png)

![4-[2-(2,4-Dichlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11694203.png)
![N'-[2-(2-methylphenoxy)acetyl]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11694204.png)

![(3E)-1-(4-acetylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694216.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11694217.png)
![4-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B11694226.png)
![4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-(2,4-dichlorophenoxy)butanoate](/img/structure/B11694241.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11694247.png)
![(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694254.png)
![N-{4-[3-(4-Fluorophenoxy)-5-nitrophenoxy]phenyl}-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11694255.png)
![Butyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11694258.png)
